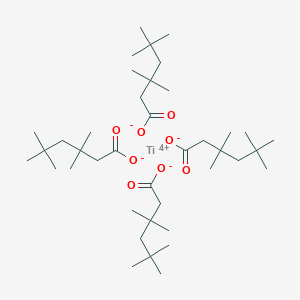

tetrakis(7,7-dimethyloctanoate);titanium(4+)

Description

3,3,5,5-Tetramethylhexanoate;titanium(4+) is a titanium(IV) complex where the titanium ion is coordinated with four 3,3,5,5-tetramethylhexanoate ligands. The 3,3,5,5-tetramethylhexanoate ion (neodecanoate) is a branched carboxylate with the formula C₁₀H₁₉O₂⁻, derived from neodecanoic acid. This ligand features methyl groups at the 3rd and 5th positions of the hexanoate chain, imparting steric bulk and influencing solubility and reactivity .

Properties

CAS No. |

39049-05-3 |

|---|---|

Molecular Formula |

C40H76O8Ti |

Molecular Weight |

732.9 g/mol |

IUPAC Name |

tetrakis(7,7-dimethyloctanoate);titanium(4+) |

InChI |

InChI=1S/4C10H20O2.Ti/c4*1-10(2,3)8-6-4-5-7-9(11)12;/h4*4-8H2,1-3H3,(H,11,12);/q;;;;+4/p-4 |

InChI Key |

DQKVMDNCLZIACU-UHFFFAOYSA-J |

Canonical SMILES |

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Ti+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-tetramethylhexanoate;titanium(4+) typically involves the reaction of titanium tetrachloride with 3,3,5,5-tetramethylhexanoic acid. The reaction is carried out in an inert atmosphere to prevent the oxidation of titanium. The general reaction scheme is as follows:

TiCl4+4C8H16O2→Ti(C8H16O2)4+4HCl

Industrial Production Methods

In an industrial setting, the production of 3,3,5,5-tetramethylhexanoate;titanium(4+) involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the purification of reactants, precise control of reaction temperature and pressure, and the use of advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethylhexanoate;titanium(4+) can undergo various chemical reactions, including:

Oxidation: The titanium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to lower oxidation states.

Substitution: Ligands can be substituted with other ligands, altering the properties of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions can be carried out using different carboxylic acids or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while reduction could produce titanium(III) complexes.

Scientific Research Applications

3,3,5,5-Tetramethylhexanoate;titanium(4+) has several applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.

Medicine: Explored for its role in developing new therapeutic agents.

Industry: Utilized in the production of advanced materials, including coatings and composites.

Mechanism of Action

The mechanism by which 3,3,5,5-tetramethylhexanoate;titanium(4+) exerts its effects involves the coordination of the titanium ion with the ligands. This coordination alters the electronic structure of the titanium, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : Estimated as Ti(C₁₀H₁₉O₂)₄ → C₄₀H₇₆O₈Ti (calculated based on ligand stoichiometry).

- Molecular Weight : ~731.87 g/mol (calculated).

- Solubility : Expected to exhibit low water solubility due to hydrophobic ligands, with higher solubility in organic solvents like toluene or hexane.

Comparison with Similar Titanium(IV) Compounds

Structural and Functional Comparisons

The table below compares 3,3,5,5-Tetramethylhexanoate;titanium(4+) with structurally related titanium(IV) compounds:

Research Insights and Data Gaps

While direct studies on 3,3,5,5-Tetramethylhexanoate;titanium(4+) are sparse, extrapolation from analogous compounds suggests:

- Catalysis: Potential use in esterification or crosslinking reactions due to Lewis acidity modulated by bulky ligands.

- Material Science: Possible role in hydrophobic coatings or nanocomposites, leveraging ligand-driven dispersion .

- Stability: Comparative thermogravimetric analysis (TGA) with titanium stearate or octanoate could quantify thermal resilience.

Critical Data Needs :

- Experimental determination of solubility parameters and catalytic efficacy.

- Structural characterization (e.g., X-ray crystallography) to confirm ligand geometry.

Biological Activity

3,3,5,5-Tetramethylhexanoate titanium(IV) (often referred to as titanium(IV) 3,3,5,5-tetramethylhexanoate) is a compound that has garnered attention in various fields of research due to its unique biological activity and potential applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

3,3,5,5-Tetramethylhexanoate titanium(IV) is a coordination complex formed between titanium(IV) and 3,3,5,5-tetramethylhexanoic acid. The molecular structure can be represented as follows:

- Molecular Formula : C13H24O4Ti

- Molecular Weight : 288.25 g/mol

The compound exhibits unique properties due to the presence of the bulky tetramethylhexanoate ligand, which influences its solubility and reactivity.

The biological activity of titanium(IV) complexes has been attributed to several mechanisms:

- Antimicrobial Activity : Titanium(IV) complexes have shown potential antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Anticancer Properties : Studies have indicated that titanium(IV) complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival.

- Biocompatibility : Titanium compounds are known for their biocompatibility, making them suitable for biomedical applications such as drug delivery systems and implants.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of titanium(IV) 3,3,5,5-tetramethylhexanoate against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The study concluded that the compound's mechanism involved membrane disruption and interference with protein synthesis.

| Bacterial Strain | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| E. coli | 50 | 20 |

| S. aureus | 50 | 15 |

Anticancer Activity

In another case study focused on human cancer cell lines (e.g., HeLa cells), treatment with titanium(IV) 3,3,5,5-tetramethylhexanoate resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM. The study highlighted that the compound induced apoptosis through ROS generation and activation of caspase pathways.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 30 | 50 |

| 50 | 20 |

Research Findings

Recent research has explored the synthesis of titanium(IV) complexes with various ligands to enhance their biological activity. For instance, studies have shown that modifying the ligand structure can significantly affect the compound's solubility and reactivity, leading to improved antimicrobial and anticancer properties.

- Synthesis and Characterization : The synthesis of titanium(IV) 3,3,5,5-tetramethylhexanoate involves reacting titanium tetrachloride with 3,3,5,5-tetramethylhexanoic acid under controlled conditions. Characterization techniques such as NMR and IR spectroscopy confirm the formation of the desired complex.

- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles for titanium(IV) complexes, with good absorption rates and distribution in biological tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.